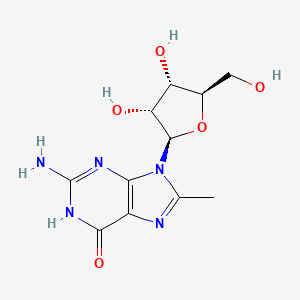
N-(4-Fluorophenyl)-L-prolinamide
Overview
Description
N-(4-Fluorophenyl)-L-prolinamide, also known as 4F-PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a prodrug of the amino acid L-proline and is commonly used in the synthesis of other chemical compounds. In
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-L-prolinamide is not fully understood, but it is believed to act as a prodrug of L-proline. L-proline is an amino acid that plays a crucial role in various physiological processes, including protein synthesis and collagen formation. N-(4-Fluorophenyl)-L-prolinamide is thought to increase the availability of L-proline in the brain, leading to enhanced cognitive function and memory.
Biochemical and Physiological Effects
N-(4-Fluorophenyl)-L-prolinamide has been shown to have various biochemical and physiological effects. In animal models, N-(4-Fluorophenyl)-L-prolinamide has been shown to enhance cognitive function and memory, increase dopamine and norepinephrine levels in the brain, and improve motor function. Additionally, N-(4-Fluorophenyl)-L-prolinamide has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-Fluorophenyl)-L-prolinamide in lab experiments is its versatility in synthesis. N-(4-Fluorophenyl)-L-prolinamide can be easily synthesized using commercially available reagents and can be used as a building block in the synthesis of various biologically active compounds. However, one limitation of using N-(4-Fluorophenyl)-L-prolinamide is its potential toxicity. N-(4-Fluorophenyl)-L-prolinamide has been shown to have toxic effects on liver and kidney function in animal models, and caution should be taken when handling this compound.
Future Directions
There are many future directions for the research and development of N-(4-Fluorophenyl)-L-prolinamide. One potential direction is the development of novel drugs targeting cognitive disorders such as Alzheimer's disease. Another direction is the synthesis of N-(4-Fluorophenyl)-L-prolinamide derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of N-(4-Fluorophenyl)-L-prolinamide.
Scientific Research Applications
N-(4-Fluorophenyl)-L-prolinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, N-(4-Fluorophenyl)-L-prolinamide has been used as a building block in the synthesis of various biologically active compounds such as protease inhibitors and antiviral agents. In neuroscience, N-(4-Fluorophenyl)-L-prolinamide has been shown to enhance cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. In drug discovery, N-(4-Fluorophenyl)-L-prolinamide has been used as a scaffold for the development of novel drugs targeting various disease pathways.
properties
IUPAC Name |
(2S)-N-(4-fluorophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10/h3-6,10,13H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOIQVPCOVDKE-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901239552 | |
| Record name | (2S)-N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)-L-prolinamide | |
CAS RN |
367521-34-4 | |
| Record name | (2S)-N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367521-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



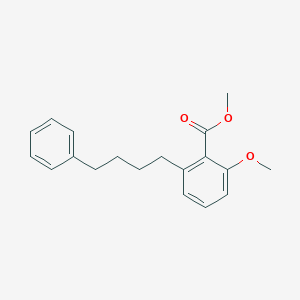

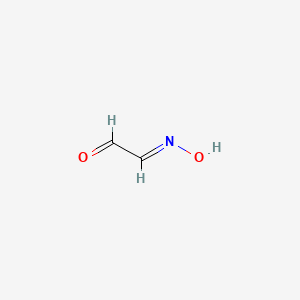

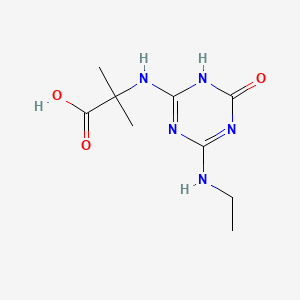
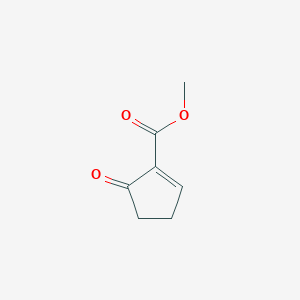
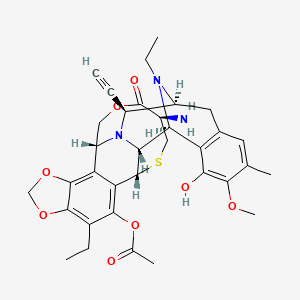

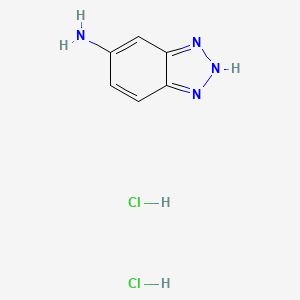
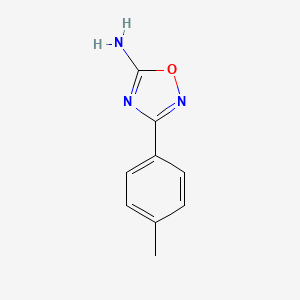
![(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B3263090.png)


